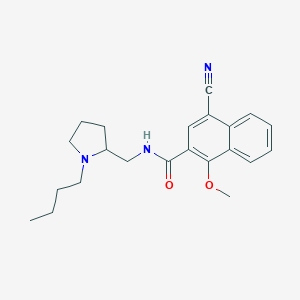

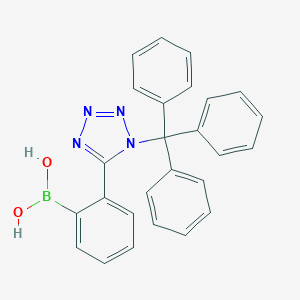

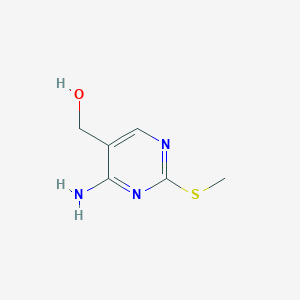

![molecular formula C13H9Cl3 B132048 1-Chloro-2-[dichloro(phenyl)methyl]benzene CAS No. 3509-85-1](/img/structure/B132048.png)

1-Chloro-2-[dichloro(phenyl)methyl]benzene

Overview

Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve multiple steps and different reaction conditions. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a stereoselective dichlorocarbene addition followed by an addition reaction with phenyllithium and a key SnCl4-mediated benzannulation, yielding the product with high purity and yield . Similarly, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts results in chlorinated alkylation products . These methods could potentially be adapted for the synthesis of "1-Chloro-2-[dichloro(phenyl)methyl]benzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often determined using X-ray crystallography, as seen in the synthesis and structural determination of various compounds . The dihedral angles between the planes of substituent groups and the aromatic ring, as well as the intermolecular interactions, play a significant role in the molecular packing and properties of these compounds. For example, the dihedral angles between the chlorophenyl ring and the pyrazole ring in one of the compounds studied are significant and influence the molecular packing .

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in various chemical reactions due to the presence of reactive chloro groups. For instance, the reaction products of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride include a range of chlorinated aromatic compounds . The presence of chloro groups can also facilitate further functionalization through reactions such as cross-couplings .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The presence of chloro substituents can affect properties such as solubility, density, and reactivity. Computational methods, such as density functional theory (DFT), are often used to predict these properties and to understand the electronic structure of the compounds . For example, the band gap energies, reactive sites, and excited state properties can be calculated to predict the reactivity and stability of the compounds in different solvent atmospheres .

Scientific Research Applications

Alkylation of Benzene

- "1-Chloro-2-[dichloro(phenyl)methyl]benzene" is involved in the alkylation of benzene, particularly in the presence of Lewis and Brønsted acid catalysts. This process yields various alkylation products, including different phenylated butanes and indanes (Albar, Khalaf, & Bahaffi, 1997).

Stereochemistry in Friedel-Crafts Reaction

- The compound plays a role in the stereochemistry of the Friedel-Crafts reaction. When reacted with benzene, it produces compounds like 3-phenyl-1-butanol and various chloro-butanol isomers. The reaction's stereochemical course varies with the type of catalyst used, demonstrating the compound's versatility in stereochemically diverse reactions (Segi et al., 1982).

Synthesis of Polycyclic and Aromatic Compounds

- This chemical is used in the synthesis of aromatic compounds like ArCH2CH = CCl2 and its derivatives. It demonstrates the compound's application in creating complex chemical structures with specific functional groups (Freĭdlina, Semenov, & Nesmeyanov, 1959).

Use in Organic Letters and Catalysis

- The compound is also used in various organic reactions and catalysis. For instance, it has been involved in the desulfurative chlorination of alkyl phenyl sulfides, highlighting its utility in functional group transformations (Canestrari et al., 2017).

Solid-Phase Peptide Synthesis

- It is also pivotal in the preparation of resins used for solid-phase peptide synthesis, indicating its application in the field of biochemistry and pharmaceuticals (Lee, Ryoo, & Lee, 2007).

Mechanism of Action

Target of Action

It is known to be an impurity of the antifungal agent clotrimazole , suggesting it may interact with similar targets, such as the fungal enzyme lanosterol 14α-demethylase.

Mode of Action

Based on its structural similarity to clotrimazole, it may inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This can cause increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests it may be lipophilic, potentially affecting its absorption and distribution.

Result of Action

If it acts similarly to clotrimazole, it may cause cell death by disrupting the integrity of the fungal cell membrane .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. For instance, its stability under light is noted , suggesting that exposure to light may affect its efficacy.

properties

IUPAC Name |

1-chloro-2-[dichloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLCYSMTGTXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510145 | |

| Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3509-85-1 | |

| Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Chloro-2-[dichloro(phenyl)methyl]benzene in solid phase peptide synthesis?

A1: this compound (DCPB) serves as a crucial precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a key component in solid phase peptide synthesis []. DCPB is first synthesized and then loaded onto polystyrene resin particles through Friedel-Crafts acylation. Subsequent reactions transform it into 2-chlorotritylalcohol resin and finally into the desired 2-CTC resin. This resin then acts as a solid support for attaching and building peptide chains.

Q2: What are the advantages of using 2-CTC resin derived from this compound in peptide synthesis?

A2: The study demonstrates that the 2-CTC resin produced using this three-step method, starting with DCPB, shows superior properties compared to commercially available 2-CTC resins []. These advantages include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

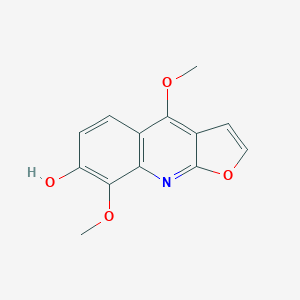

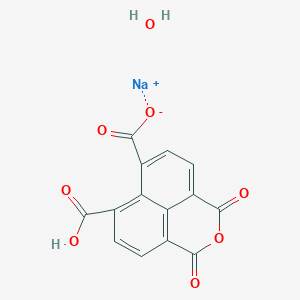

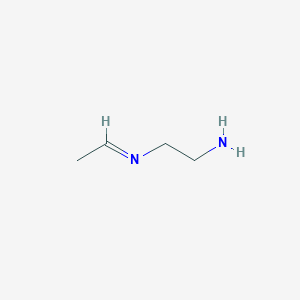

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)

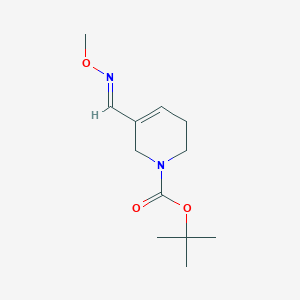

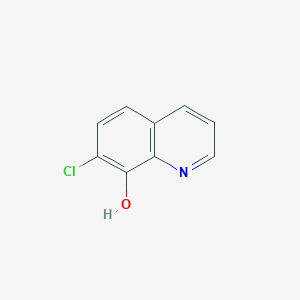

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)